

# A Comparative Meta-Analysis of Vedotin-Containing Antibody-Drug Conjugates in Clinical Trials

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## Compound of Interest

Compound Name: Vedotin

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This guide provides a comprehensive comparison of the clinical trial data for three prominent **vedotin**-containing antibody-drug conjugates (ADCs): Tisotumab **Vedotin**, Enfortumab **Vedotin**, and Brentuximab **Vedotin**. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their performance based on available experimental data.

## Introduction to Vedotin-Containing ADCs

**Vedotin**-containing ADCs are a class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of monomethyl auristatin E (MMAE), a microtubule-disrupting agent. The **vedotin** component refers to MMAE and its linker technology. These ADCs are designed to selectively deliver MMAE to tumor cells that express a specific target antigen on their surface, thereby minimizing systemic toxicity and enhancing the therapeutic window.<sup>[1][2][3]</sup> The general mechanism involves the ADC binding to the target antigen, internalization of the ADC-antigen complex, and subsequent release of MMAE within the cancer cell, leading to cell cycle arrest and apoptosis.<sup>[1][2][4]</sup>

## Comparative Efficacy of Vedotin-Containing ADCs

The clinical efficacy of tisotumab **vedotin**, enfortumab **vedotin**, and brentuximab **vedotin** has been evaluated in numerous clinical trials, with meta-analyses providing a consolidated view of their performance across different cancer types.

ADC	Cancer Type	Treatment Line	Overall Survival (OS)	Progression-Free Survival (PFS)	Objective Response Rate (ORR)	Disease Control Rate (DCR)
Tisotumab Vedotin	Recurrent/ Metastatic Cervical Cancer	Second- or Third-line	Median: 11.83 months[5]	Median: 4.22 months[5]	29.9%[5]	75.1%[5]
Enfortumab Vedotin	Metastatic Urothelial Carcinoma	Previously Treated	-	-	47%[6]	-
Enfortumab Vedotin + Pembrolizumab	Metastatic Urothelial Carcinoma	First-line	1-year survival rate: 79% [7]	-	68%[7]	86%[7]
Brentuximab Vedotin	Relapsed/ Refractory Classical Hodgkin Lymphoma	Relapsed/ Refractory	1-year: 68.2-82.7%, 2-year: 58.0-81.9%, 5-year: 58.0-62.0%[8]	1-year: 52.1-63.2%, 2-year: 45.2-56.2%, 5-year: 31.9-33.0%[8]	62.6%[8]	-
Brentuximab Vedotin + AVD	Newly Diagnosed Stage III/IV Classical Hodgkin Lymphoma	First-line	3-year rate: 83.1% (vs 76.0% with ABVD)[5]	3-year rate: 83.1% (vs 76.0% with ABVD)[5]	-	-

## Comparative Safety Profiles

The safety profiles of these **vedotin**-containing ADCs are crucial for their clinical application. The most common adverse events are summarized below.

ADC	Common Adverse Events (Any Grade)	Grade $\geq 3$ Adverse Events
Tisotumab Vedotin	Conjunctivitis, epistaxis, fatigue, alopecia, nausea.[9] Ocular events occurred in 53% of patients.[9]	Vomiting, fatigue, nausea, abdominal pain.[9]
Enfortumab Vedotin	Peripheral sensory neuropathy, alopecia, decreased appetite, dysgeusia, fatigue, nausea, pruritus.[10]	Peripheral sensory neuropathy, fatigue, nausea.[10]
Brentuximab Vedotin	Peripheral sensory neuropathy, fatigue, nausea, neutropenia, diarrhea.[11]	Neutropenia, peripheral neuropathy.[8]
Brentuximab Vedotin + AVD	Neutropenia, constipation, vomiting, fatigue, peripheral sensory neuropathy, diarrhea, pyrexia, abdominal pain, stomatitis.[12]	Febrile neutropenia (21% without G-CSF, 11% with G-CSF).[12]

## Experimental Protocols of Key Clinical Trials

The data presented in the meta-analyses are derived from pivotal clinical trials. Below are summaries of the methodologies for key studies.

innovaTV 301 (Tisotumab **Vedotin**)[11][13][14]

- Objective: To evaluate the efficacy and safety of tisotumab **vedotin** versus investigator's choice of chemotherapy in patients with recurrent or metastatic cervical cancer who had progressed after 1-2 prior lines of therapy.
- Study Design: A global, randomized, open-label, phase 3 clinical trial.
- Patient Population: Adult patients ( $\geq 18$  years) with recurrent or metastatic cervical cancer and disease progression after receiving standard of care systemic chemotherapy.

- Intervention: Patients were randomized 1:1 to receive either tisotumab **vedotin** or investigator's choice of chemotherapy (topotecan, vinorelbine, gemcitabine, irinotecan, or pemetrexed).
- Primary Endpoint: Overall Survival (OS).

#### EV-304/KEYNOTE-B15 (Enfortumab **Vedotin** + Pembrolizumab)[6][15][16]

- Objective: To assess the antitumor efficacy and safety of perioperative enfortumab **vedotin** plus pembrolizumab compared with neoadjuvant gemcitabine and cisplatin in cisplatin-eligible patients with muscle-invasive bladder cancer (MIBC).
- Study Design: A phase 3, randomized, open-label study.
- Patient Population: Patients with histologically confirmed urothelial carcinoma/MIBC (clinical stage T2-T4aN0M0 or T1-T4aN1M0) who were eligible for radical cystectomy and pelvic lymph node dissection.
- Intervention: Patients were randomized 1:1 to receive either perioperative enfortumab **vedotin** and pembrolizumab or neoadjuvant gemcitabine plus cisplatin.
- Primary Endpoint: Event-Free Survival (EFS).

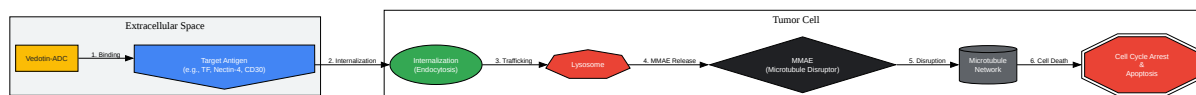
#### ECHELON-1 (Brentuximab **Vedotin** + AVD)[5][12][17]

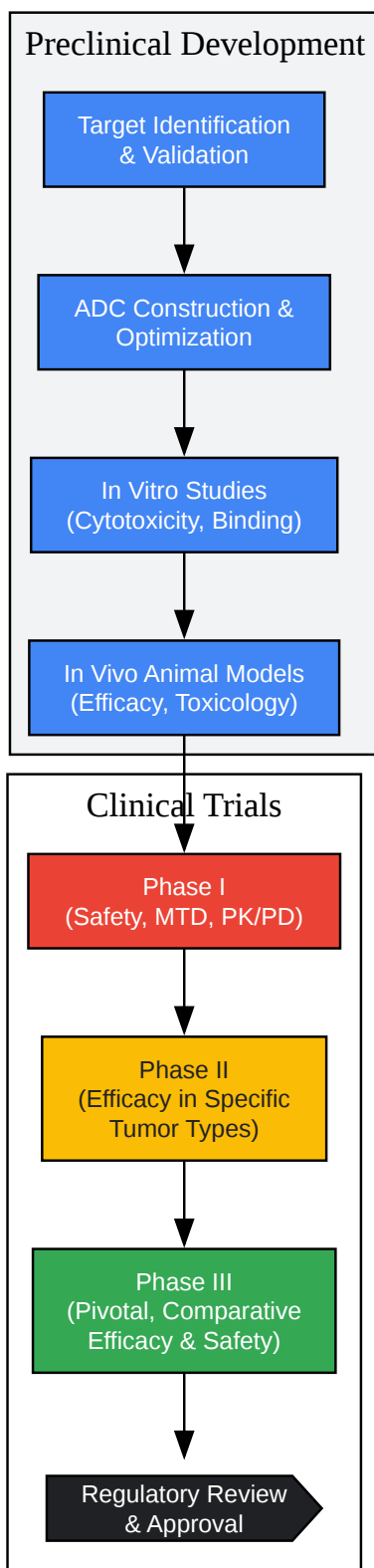
- Objective: To compare the efficacy and safety of brentuximab **vedotin** plus doxorubicin, vinblastine, and dacarbazine (A+AVD) versus doxorubicin, bleomycin, vinblastine, and dacarbazine (ABVD) as frontline therapy for patients with stage III or IV classical Hodgkin lymphoma.
- Study Design: An open-label, international, randomized, phase 3 study.
- Patient Population: Previously untreated patients ( $\geq 18$  years) with stage III or IV classical Hodgkin lymphoma.
- Intervention: Patients were randomized 1:1 to receive up to six cycles of either A+AVD or ABVD.

- Primary Endpoint: Modified Progression-Free Survival (PFS).

## Signaling Pathways and Mechanism of Action

The targeted nature of these ADCs is defined by the monoclonal antibody component, which recognizes a specific antigen highly expressed on the tumor cell surface.





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## References

- 1. Brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. onclive.com [onclive.com]
- 4. Mechanism of Action | Tivdak® (tisotumab vedotin-tftv) HCP Site [tivdakhcp.com]
- 5. ashpublications.org [ashpublications.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. What are the therapeutic candidates targeting tissue factor? [synapse.patsnap.com]
- 8. What is the mechanism of action of Brentuximab Vedotin? [synapse.patsnap.com]
- 9. Tisotumab Vedotin as Second- or Third-Line Therapy for Recurrent Cervical Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. adcreview.com [adcreview.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. esmo.org [esmo.org]
- 14. Facebook [cancer.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. First-line brentuximab vedotin regimen extends OS in advanced classical Hodgkin lymphoma [healio.com]
- 17. Tisotumab Vedotin Overview - Creative Biolabs [creativebiolabs.net]
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